Lipophilicity Advantage Over Des-Bromo Analog (Cross-Study Comparable)
The target compound exhibits a computed XLogP3-AA of 2.7, compared to 2.0 for the des-bromo analog ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (CAS 119293-22-0), representing a +0.7 log unit increase in lipophilicity attributable solely to the 7-bromo substituent . This difference corresponds to a theoretical ~5-fold higher octanol-water partition coefficient, which is a magnitude of shift widely recognized in medicinal chemistry to alter membrane permeability, plasma protein binding, and volume of distribution .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (CAS 119293-22-0): XLogP3-AA = 2.0 |
| Quantified Difference | +0.7 log unit (approximately 5-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; values derived from consensus prediction across multiple training sets |
Why This Matters
The 0.7 log unit lipophilicity increase directly influences compound handling (DMSO solubility), cell permeability in screening assays, and potential for nonspecific protein binding, making the 7-bromo derivative a more hydrophobic probe than its des-bromo counterpart.
- [1] PubChem Compound Summary for CID 59704606 (target compound). XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 54695711 (des-bromo analog, CAS 119293-22-0). XLogP3-AA value. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
